7,10-Dimethylbenz(a)anthracene
Description
Structure
3D Structure
Properties
CAS No. |
59686-70-3 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
7,10-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-7-9-17-14(2)18-10-8-15-5-3-4-6-19(15)20(18)12-16(17)11-13/h3-12H,1-2H3 |
InChI Key |
MYJDLKGDPIJUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C=C1)C |
Origin of Product |
United States |
Mechanistic Elucidation of 7,10 Dimethylbenz a Anthracene Biotransformation and Metabolic Activation
Phase I Metabolism of 7,10-Dimethylbenz(a)anthracene
Phase I metabolism primarily involves the introduction or exposure of functional groups on the DMBA molecule, which is a critical step in its metabolic activation. medicopublication.com This initial phase is predominantly carried out by the cytochrome P450 superfamily of enzymes, leading to the formation of epoxide intermediates. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in this compound Epoxidation
The metabolic activation of DMBA is initiated by cytochrome P450 (CYP) enzymes, which catalyze the epoxidation of the aromatic rings. nih.govmdpi.com Specifically, CYP1A1 and CYP1B1 have been identified as key enzymes in this process. oup.compnas.org CYP1B1, often found in extrahepatic tissues, plays a crucial role in converting DMBA into its procarcinogenic 3,4-dihydrodiol metabolite. pnas.org Studies have shown that DMBA is toxic in cells expressing CYP1B1 but not in those lacking it, highlighting the enzyme's importance in initiating the toxic cascade. pnas.org
Both CYP1A1 and CYP1B1 are involved in the subsequent epoxidation of the DMBA-3,4-dihydrodiol to the ultimate carcinogenic diol-epoxides. nih.govresearchgate.net Research using different cell lines has demonstrated that CYP1A1 primarily facilitates the formation of anti-DMBA-3,4-diol-1,2-epoxide (anti-DMBADE)-DNA adducts, while CYP1B1 is mainly responsible for the formation of syn-DMBADE-DNA adducts. nih.gov The expression of these CYP enzymes can be induced by aryl hydrocarbon receptor (AhR) agonists, which can enhance the metabolic activation of DMBA. nih.gov
| Enzyme | Primary Role in DMBA Metabolism | Key Finding |
|---|---|---|
| CYP1A1 | Converts DMBA-3,4-diol to anti-DMBADE. nih.gov | Primarily forms anti-DMBADE-DNA adducts. nih.gov |
| CYP1B1 | Initiates DMBA metabolism to the procarcinogenic 3,4-dihydrodiol and converts the diol to syn-DMBADE. pnas.orgnih.gov | Essential for DMBA-induced carcinogenicity in extrahepatic tissues. pnas.org |
Microsomal Epoxide Hydrolase (EPHX1/mEH) Activity in this compound Diol Formation
Following the initial epoxidation by CYPs, the resulting arene oxides are hydrated by microsomal epoxide hydrolase (EPHX1 or mEH) to form trans-dihydrodiols. oup.comsemanticscholar.org This step is crucial for the metabolic activation pathway, as it converts the DMBA-3,4-epoxide into DMBA-3,4-dihydrodiol, the proximate carcinogen. oup.comresearchgate.net The essential role of mEH in DMBA-induced toxicity has been demonstrated in studies using mEH-null mice, which were found to be resistant to the immunosuppressive effects of DMBA. oup.comnih.gov The absence of mEH prevents the formation of the diol precursor necessary for the subsequent epoxidation to the ultimate carcinogen. oup.comsemanticscholar.org Therefore, mEH is considered a pivotal enzyme in the bioactivation of DMBA. oup.com
Formation and Characterization of Ultimate Carcinogenic Metabolites (e.g., this compound-3,4-diol-1,2-epoxide)
The proximate carcinogenic metabolite, DMBA-3,4-dihydrodiol, undergoes a second round of epoxidation by CYP1A1 or CYP1B1 to form the ultimate carcinogenic metabolite, DMBA-3,4-diol-1,2-epoxide (DMBADE). medicopublication.comresearchgate.net This diol-epoxide is a highly reactive electrophile that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. researchgate.netnih.gov The formation of these adducts is considered a critical event in the initiation of carcinogenesis. researchgate.net
Two stereoisomeric forms of the diol-epoxide are produced: the anti-DMBADE and the syn-DMBADE. nih.govnih.gov Both forms are mutagenic and can form adducts with deoxyguanosine and deoxyadenosine (B7792050) residues in DNA. nih.gov The formation of these diol-epoxides represents the final step in the metabolic activation of DMBA, leading to its genotoxic effects. nih.govnih.gov
Phase II Metabolism and Detoxification Pathways of this compound
Phase II metabolism involves the conjugation of the functional groups introduced during Phase I with endogenous molecules, which generally increases their water solubility and facilitates their excretion from the body. These pathways are typically considered detoxification routes.
Glucuronidation and Sulfation Processes
Glucuronidation is a significant Phase II detoxification pathway for DMBA metabolites. Phenolic derivatives of DMBA, formed during Phase I metabolism, can be conjugated with glucuronic acid. nih.gov Studies in hamster embryo cells have shown that a substantial portion of DMBA metabolites are converted to water-soluble glucuronide conjugates, indicating that oxidation of the aromatic rings followed by glucuronidation is a major metabolic pathway. nih.gov Sulfation, catalyzed by sulfotransferases, is another potential conjugation pathway for hydroxylated DMBA metabolites. nih.gov
Glutathione (B108866) Conjugation and Glutathione S-Transferase Activity
Glutathione (GSH) conjugation, catalyzed by Glutathione S-transferases (GSTs), is a critical detoxification mechanism for reactive electrophiles, including the epoxide metabolites of DMBA. nih.govmdpi.com GSTs are a family of enzymes that facilitate the reaction of GSH with electrophilic compounds, neutralizing their reactivity and preparing them for excretion. mdpi.comnih.gov The addition of GSH to in vitro systems containing DMBA has been shown to significantly reduce its mutagenicity, demonstrating the protective role of this pathway. nih.gov Increased GST activity has been correlated with protection against DMBA-induced chromosomal aberrations, suggesting that GST-mediated conjugation is an important route for the inactivation of DMBA's reactive metabolites. nih.gov
| Enzyme/Pathway | Substrate | Product | Significance |
|---|---|---|---|
| Glucuronidation | Phenolic DMBA metabolites | Glucuronide conjugates | Major pathway for detoxification and excretion. nih.gov |
| Glutathione S-Transferases (GSTs) | Reactive epoxide metabolites | Glutathione conjugates | Inactivates carcinogenic metabolites and reduces mutagenicity. nih.gov |
Methylation Pathways
The metabolic pathways originating from the methyl groups of DMBA are critical for its bioactivation. While direct methylation of the DMBA molecule is not a primary transformation route, the enzymatic modification of its methyl groups is a key initial step. This process, primarily hydroxylation, creates metabolites that are substrates for further activation, notably through sulfation.
The initial step involves the oxidation of one or both methyl groups by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxymethyl derivatives. Key metabolites formed include 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OH-DMBA), 7-methyl-12-hydroxymethylbenz[a]anthracene (12-OH-DMBA), and 7,12-dihydroxymethylbenz[a]anthracene (7,12-diOH-DMBA).
These hydroxylated metabolites can then undergo further bioactivation. A crucial pathway in human liver tissue is sulfation, catalyzed by sulfotransferase enzymes. Specifically, the dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST) has been identified as the primary enzyme responsible for the activation of these methyl-hydroxylated derivatives. This sulfation reaction converts the hydroxymethyl groups into highly reactive sulfate (B86663) esters. These esters are unstable and can spontaneously break down to form electrophilic carbocations that readily bind to cellular macromolecules like DNA, forming adducts that can initiate carcinogenesis.
Research has shown that this sulfotransferase-mediated activation is highly tissue-specific. While robustly active in human liver cytosols, this pathway was not detected in cytosols from other human tissues such as the colon, pancreas, larynx, or mammary gland, highlighting the liver's significant role in this specific bioactivation mechanism.
Tissue-Specific Biotransformation Kinetics of this compound (e.g., Hepatic vs. Ovarian Metabolism)
The rate and pathway of DMBA biotransformation differ significantly between tissues, which can explain its organ-specific toxicity and carcinogenicity. The liver, as the primary site of xenobiotic metabolism, exhibits high metabolic activity, while target organs like the ovary also possess the enzymatic machinery for local bioactivation.
Hepatic Metabolism:
The liver is highly efficient at metabolizing DMBA. Studies using perfused rat livers have provided quantitative data on the kinetics of this process. The rate of metabolism is influenced by hormonal status, with intact female rats showing a significantly higher rate of metabolite production compared to males. nih.gov The major metabolites produced by the liver include various dihydrodiols and hydroxymethyl derivatives. nih.gov Glucuronidation is a major subsequent pathway in the liver for the excretion of these metabolites into the bile. nih.gov
One of the most critical metabolites is the 3,4-dihydrodiol, which is a proximate carcinogen that can be further epoxidized to the ultimate carcinogenic form, the bay-region diol-epoxide. The rate of formation of this key metabolite is notably higher in the livers of female rats compared to males, which correlates with the higher susceptibility of females to DMBA-induced mammary tumors. nih.gov
| Group | Maximum Rate of Total Metabolite Appearance in Perfusate (nmol/g x min) |
|---|---|
| Intact Female | 2.6 ± 0.3 |
| Ovariectomized Female | 2.3 ± 0.2 |
| Male | 1.0 ± 0.1 |
Ovarian Metabolism:
While the liver is the main site of systemic DMBA metabolism, the ovary can metabolize DMBA locally, which is a critical factor in its ovotoxicity. nih.gov The ovary expresses the necessary enzymes for the bioactivation of DMBA, including cytochrome P450 isoforms CYP1A1 and CYP1B1, as well as microsomal epoxide hydrolase (mEH). nih.govsemanticscholar.org
This enzymatic capability allows the ovary to independently convert DMBA into its reactive metabolites. The bioactivation process in the ovary is understood to follow a similar three-step pathway as in other tissues:
Epoxidation: CYP1B1 initially converts DMBA to an intermediate epoxide. nih.gov
Hydroxylation: Microsomal epoxide hydrolase (mEH) hydroxylates the epoxide to form DMBA-3,4-diol, a more potent metabolite. nih.gov
Second Epoxidation: CYP1A1 or CYP1B1 further oxidizes the diol to the ultimate toxicant, DMBA-3,4-diol-1,2-epoxide. nih.gov
| Feature | Hepatic Metabolism | Ovarian Metabolism |
|---|---|---|
| Primary Role | Systemic clearance and bioactivation | Local bioactivation and organ-specific toxicity |
| Key Enzymes | CYP P450 family, Sulfotransferases (DHEA-ST), Glucuronyltransferases nih.gov | CYP1A1, CYP1B1, Microsomal Epoxide Hydrolase (mEH) nih.govsemanticscholar.org |
| Key Activation Pathways | Formation of 3,4-dihydrodiol; Sulfation of hydroxymethyl metabolites | Local formation of DMBA-3,4-diol-1,2-epoxide nih.gov |
| Kinetic Profile | High capacity; rates quantified (e.g., ~2.6 nmol/g x min in female rats) nih.gov | Lower overall capacity than liver; local concentration of metabolites can be high. Specific rates not well-established. |
| Primary Outcome | Production of metabolites for systemic distribution and excretion nih.gov | Ovotoxicity, follicle depletion, potential for tumor initiation nih.govijvets.com |
Limited Scientific Data Available for this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound pertaining to the detailed molecular interactions and genotoxicity outlined in the requested article structure. The vast majority of published research in this area focuses on the isomer 7,12-Dimethylbenz(a)anthracene (DMBA) , a well-documented and potent carcinogen widely used in cancer research.
Due to the strict requirement to focus solely on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline. Substituting data from the more extensively studied 7,12-isomer would not be scientifically accurate for the 7,10-isomer and would violate the core instructions of the request.
Specifically, detailed information regarding the following topics for This compound is not sufficiently available in the public scientific domain:
Molecular Interactions and Genotoxicity Induced by 7,10 Dimethylbenz a Anthracene
DNA Repair Mechanisms:Research on the specific activation and/or impairment of DNA repair pathways in response to DNA damage caused by 7,10-Dimethylbenz(a)anthracene is scarce.
Therefore, the generation of a detailed article as per the provided outline for this compound cannot be completed at this time due to the absence of specific and requisite research findings.
Cellular and Subcellular Responses to 7,10 Dimethylbenz a Anthracene
Cell Cycle Dysregulation and Proliferative Signaling
DMBA interferes with the tightly regulated process of cell division, leading to uncontrolled proliferation, a hallmark of cancer. nih.govresearchgate.net This is achieved by altering the expression and function of key proteins that govern cell cycle progression.
The oncogene c-Myc is a critical regulator of cell proliferation, and its activity is often linked to cancer formation. mdpi.comresearchgate.net It promotes the cell cycle by activating positive regulators like cyclins and cyclin-dependent kinases (CDKs) while functionally inactivating cell cycle inhibitors. mdpi.com Studies have shown that DMBA can markedly increase cancer cell proliferation. nih.govresearchgate.net This proliferative effect is associated with the activation of signaling pathways that upregulate factors like c-Myc. nih.gov
Cyclin D1 is another key oncogene that acts as a growth factor sensor, integrating extracellular signals with the cell cycle machinery to drive cell cycle progression. researchgate.net The coordination between c-Myc and Cyclin D1 can accelerate tumor formation and promote progression to more aggressive phenotypes. researchgate.net The carcinogenic effects of DMBA have been linked to the activation of signaling pathways that ultimately influence the expression of these crucial cell cycle regulators. nih.govdntb.gov.ua
In response to cellular stress, such as DNA damage induced by carcinogens like DMBA, cells can activate checkpoints that halt the cell cycle. nih.govmdpi.com This arrest provides time for DNA repair or, if the damage is too severe, can trigger programmed cell death. nih.gov Inducing cell cycle arrest, particularly at the G2/M phase, is a recognized mechanism for anticancer treatments. mdpi.comfrontiersin.org
Suppression of DMBA-induced carcinogenesis by certain chemopreventive agents has been associated with the inhibition of cell proliferation and arrest at the S-G2-M phase. nih.gov The G2/M arrest is often characterized by a marked reduction in the levels of proteins essential for mitotic entry, such as Cyclin B. nih.gov Therefore, while DMBA's primary carcinogenic effect involves promoting proliferation, the cellular response to the damage it causes can also involve the induction of cell cycle arrest as a defense mechanism. nih.govmdpi.com
Programmed Cell Death Pathways (Apoptosis and Necrosis)
DMBA is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly immature lymphocytes. nih.govnih.gov This process is a critical mechanism for eliminating damaged or potentially cancerous cells. The apoptotic response to DMBA involves a coordinated activation of specific molecular pathways.
The execution of apoptosis is primarily carried out by a family of proteases called caspases. nih.gov Exposure to DMBA initiates a cascade of caspase activation. Studies in pre-B cells show that DMBA-mediated apoptosis is dependent on the activation of caspase-8. nih.gov The activation of caspase-9 is also essential for maximal apoptosis, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. nih.govnih.gov
Once activated, these initiator caspases (caspase-8 and -9) converge to activate the executioner caspase, caspase-3. nih.govacs.org Active caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov One of the key substrates of caspase-3 is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. nih.gov
| Molecule | Role in DMBA-Induced Apoptosis | References |
|---|---|---|
| Caspase-8 | Initiator caspase; its activation is essential for DMBA-mediated apoptosis in pre-B cells. | nih.gov |
| Caspase-9 | Initiator caspase; required for maximal apoptosis, indicating apoptosome assembly. | nih.govnih.gov |
| Caspase-3 | Executioner caspase; activated by initiator caspases to carry out apoptosis. | nih.govacs.org |
| PARP | A nuclear enzyme and substrate of Caspase-3; its cleavage is a hallmark of apoptosis. | nih.gov |
The decision for a cell to undergo apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. embopress.orgnih.gov The pro-apoptotic protein BAX promotes cell death by permeabilizing the mitochondrial membrane, while the anti-apoptotic protein Bcl-2 inhibits this process. embopress.org
The effect of DMBA on these regulatory proteins can be context-dependent. In some models, such as developing B cells, sensitivity to DMBA-induced death is linked to low expression levels of the anti-apoptotic protein Bcl-2. nih.gov However, in the context of breast carcinogenesis, DMBA has been shown to upregulate the expression of Bcl-2. cellmolbiol.orgcellmolbiol.org This upregulation of an anti-apoptotic factor inhibits the apoptosis of cancer cells, thereby promoting tumor development. cellmolbiol.orgcellmolbiol.org Bcl-2 functions by changing its conformation to bind and sequester the membrane-inserted form of BAX, preventing its productive oligomerization and subsequent mitochondrial permeabilization. embopress.org Therefore, DMBA can manipulate the Bcl-2/BAX balance to either induce apoptosis in susceptible cells or promote survival in developing cancer cells.
| Protein | Family | Function | Modulation by DMBA | References |
|---|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Inhibits apoptosis by sequestering pro-apoptotic proteins like BAX. | Upregulated in some cancer models to inhibit apoptosis and promote carcinogenesis. Low levels in other cells can increase sensitivity to DMBA. | nih.govcellmolbiol.orgcellmolbiol.org |
| BAX | Pro-apoptotic | Promotes apoptosis by permeabilizing the mitochondrial outer membrane. | Its action is inhibited by Bcl-2. | embopress.orgnih.gov |
Oxidative Stress and Reactive Oxygen Species Generation by 7,10-Dimethylbenz(a)anthracene
A fundamental mechanism of DMBA-induced cellular damage is the generation of oxidative stress. nih.govresearchgate.net This state arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov
DMBA exposure leads to the release of ROS and the formation of carcinogenic metabolites, causing significant oxidative damage to cellular components. researchgate.net This includes the peroxidation of lipids in membranes and destruction of DNA through the generation of free radicals. researchgate.netmedicopublication.com Studies have demonstrated that DMBA treatment increases markers of oxidative stress, such as thiobarbituric-acid-reactive substances and advanced oxidation protein products, in tissues like the aorta. nih.gov In cultured ovarian follicles, DMBA was shown to significantly increase the generation of ROS. oup.com This DMBA-induced oxidative stress is a key factor in its toxic and carcinogenic effects, contributing to the DNA damage that can lead to mutations and initiate cancer. nih.govresearchgate.net
Inflammatory Responses and Signaling Pathways
Exposure to this compound (DMBA) elicits a significant inflammatory response, a critical component of its carcinogenic activity. This response is characterized by the production of a variety of pro-inflammatory cytokines and mediators. Studies have shown that DMBA treatment leads to the increased expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.govnih.gov
A key initiating pathway in this inflammatory cascade is the stimulator of interferon genes (STING) signaling pathway. nih.gov DMBA, a DNA-damaging agent, can cause nuclear DNA to leak into the cytosol. This cytosolic DNA is detected by cyclic GMP-AMP synthase (cGAS), which then activates STING. nih.govnih.gov Activated STING triggers a signaling cascade that results in the production of type I interferons and various pro-inflammatory cytokines, including TNF-α. nih.govnih.gov Research in mouse embryonic fibroblasts demonstrated that DMBA treatment induced the production of a wide array of cytokines and chemokines, and this induction was significantly reduced in STING-deficient cells, confirming the pathway's critical role. nih.gov
The TNF-α signaling pathway itself is a crucial mediator of DMBA-induced toxicity. In murine bone marrow, DMBA-induced hypocellularity was found to be dependent on signaling through the TNF-α receptor (TNFR). nih.gov This suggests that the inflammatory environment created by DMBA, rich in cytokines like TNF-α, directly contributes to its damaging effects on tissues.
Table 1: Inflammatory Mediators Upregulated by this compound
| Mediator | Function | Role in DMBA Response |
|---|---|---|
| TNF-α | Pro-inflammatory cytokine | Production is induced by DMBA via the STING pathway; mediates bone marrow toxicity. nih.govnih.gov |
| IL-1β | Pro-inflammatory cytokine | Expression is increased in response to DMBA, contributing to the inflammatory microenvironment. nih.gov |
| IL-6 | Pro-inflammatory cytokine | Upregulated following DMBA exposure, promoting inflammation. nih.gov |
| COX-2 | Enzyme in prostaglandin (B15479496) synthesis | Expression is increased by DMBA, leading to the production of inflammatory prostaglandins. nih.govnih.gov |
| STING | Adaptor protein in innate immunity | Activated by DMBA-induced cytosolic DNA, leading to cytokine production. nih.gov |
Signal Transduction Network Perturbations
The carcinogenic effects of DMBA are partly mediated through the activation of receptor tyrosine kinase (RTK) pathways, which are pivotal in regulating cell growth, proliferation, and survival. Specifically, the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2) have been identified as key targets.
In a study using MMTV-ErbB2 transgenic mice, which overexpress ErbB2, exposure to DMBA significantly enhanced mammary tumor development. nih.govspandidos-publications.com Molecular analysis of premalignant mammary tissues from these mice revealed that DMBA exposure led to a significant increase in the phosphorylation (activation) of both EGFR and ErbB2. nih.gov This heightened activation of EGFR/ErbB2 signaling suggests a synergistic interaction between the chemical carcinogen and the genetic predisposition, accelerating tumorigenesis. nih.gov The study also noted that DMBA increased the mRNA levels of EGFR, ERBB2, and ERBB3, further amplifying the signaling cascade. nih.gov This indicates that DMBA not only activates existing receptors but also promotes their synthesis, creating a potent feed-forward loop that drives cell proliferation. nih.gov
Table 2: Effect of DMBA on EGFR/ErbB2 Pathway Components in Premalignant Mammary Tissue
| Pathway Component | Effect of DMBA Exposure | Implication |
|---|---|---|
| p-EGFR | Increased Phosphorylation | Activation of EGFR signaling nih.gov |
| p-ErbB2 | Increased Phosphorylation | Activation of ErbB2 signaling nih.gov |
| EGFR mRNA | Increased Expression | Enhanced potential for EGFR signaling nih.gov |
| ERBB2 mRNA | Increased Expression | Enhanced potential for ErbB2 signaling nih.gov |
| ERBB3 mRNA | Increased Expression | Enhanced potential for heterodimerization and signaling nih.gov |
The PI3K/Akt/mTOR pathway is a central signaling network that governs cell survival, growth, and metabolism, and its dysregulation is a common feature in cancer. Research has firmly established that DMBA exposure leads to the potent activation of this pathway.
Studies in MMTV-ErbB2 mice demonstrated that DMBA significantly increases the phosphorylation of Akt, a key downstream effector of PI3K, in premalignant mammary tissues. nih.gov This activation is a direct consequence of the upstream activation of RTKs like EGFR and ErbB2. nih.gov Further evidence comes from studies on DMBA-induced breast cancer in rats, where administration of the carcinogen resulted in the upregulation of mRNA expression for key pathway components, including Pik3r1 (a regulatory subunit of PI3K), Akt1, and PIk3ca (the catalytic subunit of PI3K). nih.govresearchgate.net
The mTOR signaling component is also directly affected. In a model of DMBA-induced ovotoxicity, DMBA exposure was found to cause mTOR activation in primordial oocytes. nih.govoup.com This activation contributes to the disruption of normal follicular development. nih.govoup.com The collective evidence indicates that DMBA hijacks the PI3K/Akt/mTOR pathway to suppress apoptosis and promote the uncontrolled cell proliferation characteristic of cancer. researchgate.net
Table 3: DMBA-Induced Alterations in the PI3K/Akt/mTOR Pathway
| Molecule | Alteration Observed | Cellular Context |
|---|---|---|
| p-Akt | Increased Phosphorylation | Premalignant mammary tissue nih.gov |
| Akt1 mRNA | Upregulated Expression | DMBA-induced mammary tumors nih.gov |
| Pik3r1 mRNA | Upregulated Expression | DMBA-induced mammary tumors nih.gov |
| PIk3ca mRNA | Upregulated Expression | DMBA-induced mammary tumors nih.gov |
| mTOR | Increased Activation | Primordial oocytes nih.govoup.com |
The MAPK/Erk pathway is another critical signal transduction cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, the MAPK/Erk pathway is a downstream target of RTKs and is aberrantly activated by DMBA.
In conjunction with the activation of EGFR and ErbB2, DMBA exposure has been shown to significantly increase the phosphorylation of Erk in premalignant mammary tissues of MMTV-ErbB2 mice. nih.gov This indicates that DMBA amplifies the mitogenic signals that are a driving force in ErbB2-mediated carcinogenesis. nih.gov The activation of the MAPK/Erk pathway is a well-established mechanism for promoting tumor growth and progression. nih.gov Studies on DMBA-induced oral carcinogenesis in hamsters also point to the crucial role of this pathway, where its modulation can suppress tumor formation. nih.gov The activation of Erk by DMBA leads to the phosphorylation of various transcription factors and regulatory proteins, ultimately altering gene expression to favor cell cycle progression and inhibit apoptosis.
Table 4: DMBA's Impact on the MAPK/Erk Signaling Pathway
| Molecule | Alteration Observed | Cellular Context |
|---|---|---|
| p-Erk | Increased Phosphorylation | Premalignant mammary tissue nih.gov |
| Erk Pathway | Aberrant Activation | Oral carcinogenesis model nih.gov |
The transcription factor Nuclear Factor-kappaB (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, and it plays a critical role in the cellular response to DMBA.
DMBA exposure has been shown to induce NF-κB activation in both normal and transformed cells. aacrjournals.orgnih.gov In non-transformed human mammary epithelial cells, DMBA activates NF-κB DNA binding. aacrjournals.org This activation proceeds via the canonical pathway, involving the time-dependent degradation and subsequent resynthesis of the inhibitory proteins IκBα and IκBβ. aacrjournals.orgcellsignal.com The activation of NF-κB by DMBA is not merely an inflammatory signal but also a potent pro-survival mechanism. Activated NF-κB upregulates the expression of anti-apoptotic genes, such as A1/BFL1, which helps cells evade programmed cell death after carcinogenic insult. aacrjournals.org
In DMBA-induced mammary tumors, elements of the NF-κB pathway are frequently found to be upregulated compared to normal mammary tissue. nih.gov Furthermore, the activity of IκB kinase α (IKKα), a key kinase in NF-κB activation, has been shown to be required for DMBA-induced mammary carcinogenesis, highlighting its importance in tumor development. nih.gov
Table 5: Key Events in DMBA-Induced NF-κB Signaling
| Event | Description | Consequence |
|---|---|---|
| IκBα Degradation | DMBA stimulates the degradation of the NF-κB inhibitor IκBα. aacrjournals.org | Release and activation of NF-κB dimers. |
| IκBβ Degradation | DMBA stimulates the degradation of the NF-κB inhibitor IκBβ. aacrjournals.org | Release and activation of NF-κB dimers. |
| NF-κB DNA Binding | Activated NF-κB translocates to the nucleus and binds to DNA. aacrjournals.org | Transcription of target genes. |
| A1/BFL1 Upregulation | Increased expression of the anti-apoptotic gene A1/BFL1. aacrjournals.org | Promotion of cell survival after DMBA exposure. |
| IKKα Activity | Required for DMBA-induced tumor development. nih.gov | Sustained NF-κB signaling promoting carcinogenesis. |
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Its inappropriate activation is a major driver of several human cancers. DMBA has been identified as a potent activator of this pathway, contributing to its carcinogenic effects.
Exposure to DMBA leads to the activation of Wnt/β-catenin signaling, resulting in the accumulation of its central effector, β-catenin. nih.govnih.gov In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." DMBA-induced signaling disrupts this complex, allowing β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus. nih.gov
Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation and invasion, such as c-myc and cyclin D1. nih.govnih.gov Studies have demonstrated that in response to DMBA, there is an increased expression of Wnt ligands and their receptors (Frizzled, Fz), as well as downstream targets like cyclin D1 and matrix metalloproteinases (MMP-2, MMP-9), which facilitate invasion. nih.gov This aberrant activation of the Wnt pathway is considered a key event in the progression of DMBA-induced carcinomas. nih.govnih.gov
Table 6: Modulation of Wnt/β-Catenin Pathway by DMBA
| Component | Effect of DMBA | Functional Outcome |
|---|---|---|
| β-Catenin | Increased cytoplasmic and nuclear accumulation | Activation of target gene transcription nih.govnih.gov |
| Wnt ligands | Overexpression | Aberrant pathway activation nih.gov |
| Frizzled (Fz) receptors | Overexpression | Enhanced signal reception nih.gov |
| Cyclin D1 | Upregulated expression | Promotion of cell cycle progression nih.gov |
| c-myc | Upregulated expression | Promotion of cell proliferation nih.gov |
| MMP-2 / MMP-9 | Upregulated expression | Increased potential for cell invasion nih.gov |
Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Gene Regulation
The cellular and subcellular response to this compound (DMBA) is significantly mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction initiates a cascade of molecular events that result in the altered expression of a wide array of genes, fundamentally influencing the compound's metabolic activation and subsequent biological effects.
Upon entering the cell, DMBA binds to the AhR, which is typically located in the cytoplasm in a complex with chaperone proteins. This binding event triggers a conformational change in the AhR, leading to its translocation into the nucleus. Within the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter and enhancer regions of target genes. The binding of the AhR-ARNT complex to these elements initiates the transcription of a battery of downstream genes, most notably those involved in xenobiotic metabolism.
Detailed Research Findings
The most well-documented downstream targets of AhR activation by DMBA are the cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes play a critical role in the metabolic activation of DMBA, converting it into more reactive metabolites that can form DNA adducts.
Research has consistently demonstrated the robust induction of CYP1A1 and CYP1B1 expression following DMBA exposure in various experimental models. For instance, studies in rat mammary carcinoma have shown significantly higher levels of CYP1A1 and CYP1B1 mRNA in response to DMBA. nih.gov This upregulation is a direct consequence of the AhR-ARNT complex binding to the XREs in the promoter regions of the CYP1A1 and CYP1B1 genes.
Beyond the well-established induction of CYP1 family enzymes, the activation of AhR by DMBA also influences the expression of other genes involved in cellular processes. Proteomic analyses of DMBA-induced mammary cancer in rats have identified several proteins with altered expression, including HER-2, Nischarin, COX-2, Vimentin, and TNF. While the direct regulation of all these proteins by AhR is not fully elucidated, it highlights the broader impact of DMBA on cellular protein profiles.
The following tables summarize the observed changes in gene and protein expression in response to this compound, primarily mediated through AhR activation.
Data Tables
Table 1: AhR-Mediated Gene Expression Changes in Response to this compound
| Gene | Organism/Cell Line | Fold Change (mRNA) | Method |
| CYP1A1 | Rat Mammary Carcinoma | Significantly Increased | Quantitative Real-Time RT-PCR |
| CYP1B1 | Rat Mammary Carcinoma | Significantly Increased | Quantitative Real-Time RT-PCR |
| AhR | Rat Mammary Carcinoma | Significantly Increased | Quantitative Real-Time RT-PCR |
Table 2: Altered Protein Expression in DMBA-Induced Mammary Carcinogenesis
| Protein | Putative Function | Change in Expression | Method |
| HER-2 | Receptor Tyrosine Kinase | Increased | Proteomics |
| Nischarin | Tumor Suppressor | Altered | Proteomics |
| COX-2 | Inflammation | Altered | Proteomics |
| Vimentin | Intermediate Filament | Altered | Proteomics |
| TNF | Cytokine | Altered | Proteomics |
| p16 | Cell Cycle Regulator | Altered | Proteomics |
| Fatty Acid Binding Protein 3 (FABP3) | Lipid Transport | Altered | Proteomics |
Note: The direct regulation of all proteins listed in Table 2 by the Aryl Hydrocarbon Receptor in response to this compound has not been definitively established in all cases. These findings from proteomic studies indicate a correlation that may be either a direct or indirect consequence of DMBA exposure and subsequent AhR activation.
Epigenetic Modifications in 7,10 Dimethylbenz a Anthracene Induced Processes
DNA Methylation Patterns and DNA Methyltransferases (DNMTs)
In addition to global changes, DMBA can also induce gene-specific alterations in DNA methylation. This includes the hypermethylation of promoter regions of tumor suppressor genes, leading to their silencing, and the hypomethylation of oncogenes, resulting in their inappropriate activation. For instance, in a mouse skin carcinogenesis model, DMBA initiation followed by a tumor promoter led to progressive and nonrandom changes in GC-rich DNA regions, with tumor tissue exhibiting global hypomethylation compared to non-tumor tissue. A genome-wide analysis of DMBA/TPA-induced skin cancer in mice identified 5,424 genes with more than a two-fold change in CpG methylation, affecting pathways related to protein kinase A signaling and xenobiotic metabolism.
DMBA-Induced Changes in DNA Methylation
| Experimental Model | Observed Methylation Change | Affected Genomic Regions/Genes | Associated Findings |
|---|---|---|---|
| SENCAR Mouse Skin (DMBA/Cigarette Smoke Condensate) | Global hypomethylation in tumors; Altered GC-specific methylation | GC-rich regions | Changes were dose- and time-dependent, and reversible upon cessation of promotion. |
| CD-1 Mouse Skin (DMBA/TPA) | >2-fold change in CpG methylation in 5,424 genes | Genes in protein kinase A signaling and xenobiotic metabolism pathways | Genome-wide analysis using MeDIP-Seq. |
| CD-1 Mouse Skin (DMBA/TPA) | Aberrant CpG island hypermethylation | DNA damage and repair, oxidative stress, and inflammatory genes (e.g., Gadd45b, Arnt2) | Global profiling using methylated DNA immunoprecipitation (MeDIP) with CpG island microarray. |
| In vivo mouse model | LINE-1 DNA hypomethylation | Repetitive LINE-1 elements | Partially attributed to inhibition of DNMT enzymes. |
Histone Modification Landscapes (e.g., Acetylation, Methylation of Histone Marks like H3K18ac, H3K4me2)
Histone modifications represent another critical layer of epigenetic regulation that is disrupted by 7,10-Dimethylbenz(a)anthracene. These post-translational modifications of histone proteins, such as acetylation and methylation, alter chromatin structure and accessibility, thereby influencing gene expression.
Research has demonstrated that DMBA exposure can lead to significant changes in the abundance of various histone proteins. In a study on ovotoxicity, DMBA exposure in obese mice resulted in a more pronounced alteration of the ovarian proteome, including a decrease in the abundance of histones H4, H3, and H2A, and an increase in histone variant H1.2 and linker histone H15. In lean mice, DMBA exposure alone did not cause significant alterations in histone or histone variant abundance, highlighting the interplay between pre-existing physiological conditions and DMBA's epigenetic impact.
While global changes in histone protein levels are evident, information regarding DMBA's effect on specific histone marks, such as H3K18ac (acetylation of lysine (B10760008) 18 on histone H3) and H3K4me2 (dimethylation of lysine 4 on histone H3), is still emerging. One study investigating DMBA-exposed ovotoxicity in mice found that the total ovarian abundance of H3K4me (monomethylation) was unchanged by DMBA exposure. However, detailed investigations into the landscape of specific acetylation and methylation marks at key histone residues following DMBA treatment are necessary to fully understand the nuanced effects on chromatin structure and gene regulation.
DMBA-Induced Changes in Histone Abundance in Obese Mice
| Histone/Histone Variant | Change in Abundance | Fold Change |
|---|---|---|
| Histone 4 | Decreased | -4.03 |
| Histone 3 | Decreased | -3.71 |
| Histone 2A type 1-F | Decreased | -0.43 |
| Histone variant H1.2 | Increased | +2.72 |
| Linker histone H15 | Increased | +3.07 |
Non-Coding RNA Regulation (e.g., MicroRNAs) in this compound-Mediated Effects
Non-coding RNAs, particularly microRNAs (miRNAs), have emerged as key regulators of gene expression and are significantly impacted by this compound. MiRNAs are small, single-stranded RNA molecules that can bind to messenger RNAs (mRNAs), leading to their degradation or translational repression. Their altered expression can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis.
Studies have shown that DMBA treatment leads to distinct changes in the expression patterns of several miRNAs. For example, in CBA/Ca mice, intraperitoneal administration of DMBA resulted in significant alterations in the expression of miR-330, miR-29a, miR-9-1, and miR-9-3 in various organs. Notably, a strong elevation in miR-9-3 expression was observed in female mice across all studied organs, suggesting its potential as a biomarker for DMBA exposure.
Further research in the same mouse model demonstrated a highly significant increase in the expression of miR-134, miR-132, miR-124-1, miR-212, and miR-155 in the liver of DMBA-treated female mice 24 hours after treatment. Some of these miRNAs have known roles as tumor suppressors or are involved in signaling pathways that are activated by DMBA. The upregulation of these miRNAs may represent an early cellular response to the carcinogenic insult. These findings underscore the role of miRNAs as sensitive indicators of DMBA-induced cellular stress and potential mediators of its carcinogenic effects.
Altered MicroRNA Expression Following DMBA Treatment in CBA/Ca Mice
| MicroRNA | Change in Expression | Organ(s) | Additional Notes |
|---|---|---|---|
| miR-9-3 | Strongly elevated | All organs studied (female mice) | Considered a suitable biomarker for identifying possible carcinogenic effects. |
| miR-134 | Highly significant increase | Liver (female mice) | Known as a tumor suppressor that reduces cell proliferation and enhances apoptosis. |
| miR-132 | Highly significant increase | Liver (female mice) | May be an early response to DMBA-induced signaling processes. |
| miR-124-1 | Highly significant increase | Liver (female mice) | DMBA activates STAT3, which has a repressive effect on miR-124. |
| miR-212 | Highly significant increase | Liver (female mice) | - |
| miR-155 | Highly significant increase | Liver (female mice) | Significantly overexpressed in some cancer tissues. |
Interplay between Epigenetic Status and this compound Susceptibility
The pre-existing epigenetic landscape of an individual can significantly influence their susceptibility to the carcinogenic effects of this compound. This is clearly demonstrated in studies investigating the impact of obesity, a condition known to be associated with widespread epigenetic alterations.
Research has shown that obesity enhances the susceptibility of ovaries to DMBA-induced DNA damage. nih.gov In obese mice, exposure to DMBA initiates a more pronounced ovarian proteomic response compared to lean mice. nih.gov This includes more significant changes in the abundance of histones and histone variants, suggesting that the altered epigenetic state in obese individuals potentiates the ovotoxic effects of DMBA. nih.gov The reduction of histone H3.3, a variant involved in the genotoxic stress response, in obese mouse ovaries could indicate a delayed or impaired activation of the DNA damage response, rendering them more vulnerable to the effects of DMBA. nih.gov
These findings highlight that an individual's epigenetic status is not merely a passive target of environmental carcinogens but an active determinant of their biological response. Conditions that alter the epigenome, such as obesity, can create a cellular environment that is more permissive for the damaging effects of compounds like DMBA, thereby increasing the risk of carcinogenesis. This interplay underscores the importance of considering an individual's epigenetic background when assessing susceptibility to environmental carcinogens.
Experimental Models for 7,10 Dimethylbenz a Anthracene Carcinogenesis Research
In Vitro Cellular Systems
In vitro models provide a controlled environment to investigate the direct effects of DMBA on cellular processes, such as proliferation, transformation, and DNA damage, in isolation from systemic influences.
Several established mammalian cell lines are routinely used in DMBA research, each offering unique characteristics for studying different facets of carcinogenesis.
MCF10A Cells: The MCF10A cell line, a non-tumorigenic human breast epithelial cell line, serves as a valuable model for studying the initiation events in breast cancer. oncotarget.com Treatment of MCF10A cells with DMBA can induce transformation, providing a system to investigate the molecular pathways involved in the conversion of normal breast epithelial cells to a malignant phenotype. researchgate.net Studies have shown that DMBA induces cell migration and invasion in MCF10A cells, highlighting its role in promoting the early stages of metastasis. nih.gov Research has also focused on the chemopreventive effects of various compounds against DMBA-induced transformation in these cells.
MCF-7 Cells: The MCF-7 cell line is an estrogen receptor-positive human breast cancer cell line widely used in breast cancer research. taylorandfrancis.comnih.gov In the context of DMBA studies, MCF-7 cells are often employed to investigate the compound's effects on existing cancer cells, including the modulation of signaling pathways that drive tumor progression. nih.gov For example, research has demonstrated that DMBA can significantly increase the proliferation of MCF-7 cells. nih.gov Furthermore, these cells are used to test the efficacy of potential chemopreventive agents that can counteract the carcinogenic effects of DMBA. nih.gov
Mouse C3H10T1/2 Cells: The C3H10T1/2 cell line, derived from mouse embryos, is a well-established model for studying cellular transformation. These cells are highly susceptible to chemically induced transformation and are used in assays to screen for potential carcinogens. nih.gov Upon exposure to DMBA, C3H10T1/2 cells can undergo neoplastic transformation, forming distinct foci of morphologically altered cells. nih.govnih.gov This model allows for the investigation of the genetic and epigenetic changes that occur during the initiation and promotion stages of carcinogenesis. nih.gov
Below is an interactive data table summarizing the applications of these mammalian cell lines in DMBA research.
| Cell Line | Organism | Tissue of Origin | Key Applications in DMBA Research |
| MCF10A | Human | Breast Epithelium (Non-tumorigenic) | Studying carcinogenic initiation and transformation; Investigating cell migration and invasion. researchgate.netnih.gov |
| MCF-7 | Human | Breast Adenocarcinoma | Investigating effects on cancer cell proliferation; Screening chemopreventive agents. nih.govnih.gov |
| C3H10T1/2 | Mouse | Embryo Fibroblast | Cellular transformation assays; Screening for potential carcinogens. nih.govnih.gov |
Primary cell cultures and organoid models offer a more physiologically relevant context for studying DMBA carcinogenesis compared to immortalized cell lines.
Mammary Tissue-Derived Organoids: Mammary organoids, three-dimensional structures grown from primary mammary epithelial cells, are increasingly being used to model breast cancer development. An organoid-based chemical carcinogenesis model has been developed using mammary tissue-derived organoids from heterozygous BALB/c-Trp53 knockout mice. frontiersin.org In vitro treatment of these organoids with DMBA has been shown to induce tumorigenicity after transplantation into nude mice. frontiersin.orgresearchgate.net This ex vivo system allows for the detailed examination of the histological and genetic alterations that occur in the mammary epithelium upon exposure to DMBA, providing insights into the early events of mammary carcinogenesis. frontiersin.org
3D culture systems are being developed to better mimic the complex microenvironment of tissues, providing a more accurate platform for studying the effects of carcinogens like DMBA. For example, mammary organoids are cultured within a 3D matrix, which supports their growth and differentiation into structures that resemble the in vivo mammary gland. dntb.gov.ua This approach allows for the investigation of how the tissue architecture and cell-cell interactions influence the response to DMBA.
In Vivo Animal Models of 7,10-Dimethylbenz(a)anthracene-Induced Carcinogenesis
In vivo animal models are indispensable for studying the multi-stage process of carcinogenesis in a whole-organism context, allowing for the investigation of tumor initiation, promotion, progression, and metastasis.
Rodents, particularly rats and mice, are the most commonly used animals in DMBA-induced carcinogenesis research due to their relatively short lifespan, well-characterized genetics, and the ability to develop tumors that are histologically similar to human cancers.
Sprague-Dawley Rats: Sprague-Dawley rats are highly susceptible to DMBA-induced mammary carcinogenesis and are a widely used model for studying breast cancer. nih.govspandidos-publications.comaacrjournals.orgaip.org A single administration of DMBA to young female Sprague-Dawley rats can lead to the development of mammary tumors with high incidence. nih.govaacrjournals.orgoup.com This model is valuable for investigating the hormonal and genetic factors that influence breast cancer development and for testing the efficacy of chemopreventive and therapeutic agents. nih.govspandidos-publications.com
MMTV-ErbB2 Transgenic Mice: Mouse Mammary Tumor Virus (MMTV)-ErbB2 transgenic mice, which overexpress the ErbB2/Neu oncogene in the mammary gland, are a model for HER2-positive breast cancer. embopress.orgresearchgate.net While these mice spontaneously develop mammary tumors, studies have also utilized chemical carcinogens in conjunction with this genetic predisposition. For instance, a cell line derived from a mammary tumor in an MMTV-c-rel transgenic mouse was treated with DMBA to study the transition from an epithelial to a mesenchymal phenotype, a key process in cancer progression and metastasis. scispace.comnih.gov
BALB/c Trp53 Knockout Mice: BALB/c mice with a heterozygous knockout of the Trp53 tumor suppressor gene are more susceptible to carcinogen-induced cancers. nih.gov Studies have shown that a single dose of DMBA significantly accelerates the induction of mammary carcinomas in these mice. nih.govproquest.comnih.govingentaconnect.com These DMBA-induced tumors often exhibit distinct histological features, such as biphasic structures with luminal and myoepithelial cells, and frequently harbor Hras mutations. proquest.comnih.govingentaconnect.comresearchgate.net This model is particularly useful for studying the interplay between genetic predisposition and environmental carcinogens in mammary tumorigenesis.
The following table provides a summary of these rodent models and their applications in DMBA research.
| Rodent Model | Key Genetic Feature | Primary Application in DMBA Research |
| Sprague-Dawley Rat | Outbred strain | Mammary carcinogenesis, chemoprevention studies. nih.govnih.govspandidos-publications.comaacrjournals.orgoup.com |
| MMTV-ErbB2 Transgenic Mouse | Overexpression of ErbB2/Neu oncogene | Studying HER2-positive breast cancer and carcinogen-induced progression. scispace.comnih.gov |
| BALB/c Trp53 Knockout Mouse | Heterozygous loss of Trp53 tumor suppressor | Investigating the interaction between genetic susceptibility and chemical carcinogens in mammary cancer. nih.govproquest.comnih.govingentaconnect.comresearchgate.net |
DMBA is a versatile carcinogen that can induce tumors in various organs depending on the route of administration and the animal model used.
Mammary Carcinogenesis: The DMBA-induced mammary cancer model in rats and mice is one of the most extensively studied models of breast cancer. nih.gov It effectively mimics many aspects of human breast cancer, including the multi-step nature of the disease. nih.gov
Skin Carcinogenesis: The two-stage skin carcinogenesis model in mice is a classic system for studying tumor initiation and promotion. nih.govspandidos-publications.comnih.gov A single topical application of DMBA acts as the initiator, followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), leading to the development of skin papillomas and carcinomas. nih.govnih.govresearchgate.netjove.com This model is instrumental in understanding the molecular mechanisms underlying skin cancer development. spandidos-publications.comnih.gov
Oral Carcinogenesis: The hamster buccal pouch model is a well-established model for studying oral squamous cell carcinoma. tandfonline.comnih.gov Topical application of DMBA to the buccal pouch of Syrian golden hamsters induces a progression of lesions from hyperplasia and dysplasia to invasive squamous cell carcinoma, closely resembling the development of human oral cancer. tandfonline.comoup.comoup.comnih.gov
Ovarian Carcinogenesis: DMBA is also used to induce ovarian tumors in rats, providing a model to study the pathogenesis of ovarian cancer. mdpi.comijvets.com Various methods of DMBA administration, including direct application to the ovary, have been shown to effectively induce ovarian neoplasms, including adenocarcinomas. mdpi.comijvets.comproquest.comnih.govascopubs.org This model is valuable for investigating the early stages of ovarian tumor development and for testing novel therapeutic strategies. proquest.comnih.gov
Genetically Engineered Animal Models in 7,12-Dimethylbenz(a)anthracene Research
Genetically engineered animal models, including transgenic and knockout mice, have become indispensable tools for dissecting the molecular pathways involved in 7,12-Dimethylbenz(a)anthracene (DMBA)-induced carcinogenesis. These models allow researchers to investigate the specific roles of individual genes in tumor initiation, promotion, and progression.
One area of focus has been the transforming growth factor-beta (TGF-β) signaling pathway, which is known to have a complex, context-dependent role in cancer. Studies using mice with targeted gene mutations have provided direct genetic evidence for the function of key components of this pathway. For instance, research on Smad3, a crucial mediator of TGF-β signaling, has demonstrated its tumor-suppressor function in the context of DMBA-induced mammary cancer. nih.govnih.gov Smad3 heterozygous mice exhibit a significantly higher frequency of mammary tumor formation when exposed to DMBA compared to their wild-type counterparts. nih.govnih.gov This suggests that a reduction in Smad3 levels is sufficient to accelerate carcinogenesis, highlighting its importance in inhibiting tumor formation in its early stages. nih.gov
Transgenic models have also been developed to explore the metabolic activation of DMBA. Humanized transgenic mice have been engineered to express human cytochrome P450 1B1 (hCYP1B1), an enzyme involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs). researchgate.net These models, which allow for tetracycline-controlled expression of the human enzyme, are used to study the differential effects of DMBA on the human versus the mouse CYP1B1 enzymes. researchgate.net Such models are valuable for understanding species-specific differences in carcinogen metabolism.
Furthermore, transgenic mouse models of specific cancers are utilized in conjunction with DMBA to study disease progression. For example, a transgenic mouse model of ovarian cancer (Tg-MISIIR-TAg) that spontaneously develops ovarian neoplasms has been used to investigate factors that could enhance tumor development, with DMBA being a potential chemical initiator to be used in this context. nih.gov
Below is a table summarizing key findings from studies using genetically engineered models in DMBA research.
Interactive Data Table: Genetically Engineered Models in DMBA Research
| Model | Gene of Interest | Research Focus | Key Findings |
|---|---|---|---|
| Smad3 Heterozygous Mouse | Smad3 | Mammary Carcinogenesis | Accelerated DMBA-induced mammary tumor formation, providing genetic evidence for Smad3 as a tumor suppressor. nih.govnih.gov |
| Humanized hCYP1B1 Transgenic Mouse | Human Cytochrome P450 1B1 (CYP1B1) | Carcinogen Metabolism | Allows for the study of differential regulation and activity of human vs. mouse CYP1B1 in response to DMBA. researchgate.net |
Aquatic Models (e.g., Japanese Medaka Embryo) in 7,12-Dimethylbenz(a)anthracene Studies
Aquatic organisms serve as valuable alternative models for studying the carcinogenic effects of chemical compounds like DMBA. Their use in research is supported by factors such as high fecundity, external fertilization, and transparent embryos, which facilitate the observation of developmental processes and toxicological effects. sdbonline.org
The Japanese Medaka (Oryzias latipes) is a small freshwater fish widely used in carcinogenesis and ecotoxicology research. sdbonline.org Studies have specifically investigated DMBA metabolism in isolated liver cells from the Japanese Medaka, comparing it to mammalian cells. cdc.gov This research revealed significant differences in metabolic pathways; for instance, the DMBA 3,4-dihydrodiol, a critical metabolite in mammalian carcinogenesis, was found in very low quantities in medaka liver cells. cdc.gov Conversely, DMBA 5,6-diol and hydroxymethyl DMBA were major metabolites in medaka, indicating that while DMBA is a carcinogen in both systems, the mechanisms of action may differ. cdc.gov The transparent nature of medaka embryos also makes them a suitable model for screening compounds that may protect against damage induced by environmental stressors. nih.gov
Other aquatic species have also been employed in DMBA research. The sheepshead minnow (Cyprinodon variegatus) has been used to examine the carcinogenic effects of DMBA exposure. astm.orgastm.org In these studies, exposure to high concentrations of DMBA induced hepatic neoplastic lesions, including hepatocellular adenomas and carcinomas. astm.orgastm.org Comparative studies suggest that the sheepshead minnow may be less sensitive to DMBA than the Japanese medaka or the guppy (Poecilia reticulata), both of which also develop tumors upon exposure. astm.orgastm.org These models are particularly relevant for assessing the impact of PAHs in aquatic ecosystems. mdpi.com
Interactive Data Table: Aquatic Models in DMBA Research
| Model | Research Focus | Key Findings |
|---|---|---|
| Japanese Medaka (Oryzias latipes) | Metabolism & DNA Adduct Formation | Significant differences in metabolic pathways compared to mammalian cells; DMBA 3,4-dihydrodiol is not a major metabolite. cdc.gov |
| Sheepshead Minnow (Cyprinodon variegatus) | Carcinogenicity | DMBA induced hepatic neoplastic lesions (adenomas and carcinomas) at high concentrations. astm.orgastm.org |
Methodological Considerations in Experimental Design for 7,12-Dimethylbenz(a)anthracene Research
The design of robust and reproducible experimental studies using DMBA requires careful consideration of several methodological factors. The choice of animal model, the preparation and administration of the carcinogen, and the defined study endpoints all significantly influence the outcomes and their interpretation.
Animal Model Selection: The species and strain of the animal model are critical variables. Sprague-Dawley rats are a frequently used model for studying mammary cancer, as they are highly susceptible to DMBA-induced tumorigenesis. nih.govscience-line.com In mice, strains such as the BALB/c are often utilized. usp.brscispace.com The genetic background of the animal can affect tumor incidence, latency, and the types of tumors that develop. nih.gov For example, studies in BALB/c mice have shown that DMBA can induce not only mammary tumors but also neoplasms in the lung, lymphoid tissue, and stomach. usp.brscispace.com
Carcinogen Preparation and Administration: DMBA is a lipophilic compound that requires a vehicle for administration. It is commonly dissolved in oils such as corn oil, soy oil, or olive oil. usp.brscielo.brresearchgate.net The route of administration is a key determinant of tumor location and incidence. Oral gavage is a common method for inducing mammary tumors, though it can lead to tumors in other organs as well. usp.brscielo.br Subcutaneous injection into the mammary fat pad has been employed to induce tumors at a specific, localized site, which can be advantageous for studies on localized treatments. science-line.com
Experimental Groups and Endpoints: A typical experimental design includes a control group that receives the vehicle only, allowing for a direct comparison with the DMBA-treated groups. usp.brnih.gov The duration of the experiment must be sufficient for tumors to develop, often spanning several weeks to months. scielo.brnih.gov Throughout the study, animals are regularly monitored for tumor development through physical palpation, and their general health and body weight are recorded. nih.govnih.gov Key endpoints for analysis include tumor incidence (the percentage of animals developing tumors), tumor multiplicity (the average number of tumors per animal), and tumor latency (the time to the appearance of the first tumor). scielo.br Upon completion of the study, a thorough necropsy and histopathological examination of tumors and other tissues are essential to confirm the diagnosis and assess tumor characteristics. science-line.comnih.gov It is also a known limitation that DMBA-induced tumors can exhibit significant heterogeneity, which may affect the reproducibility and comparability of results. nih.gov
Influences of Genetic and Environmental Factors on 7,10 Dimethylbenz a Anthracene Carcinogenesis
Genetic Polymorphisms and Susceptibility (e.g., AhR, MHC Genes, CYP Gene Variants)
Genetic polymorphisms, which are variations in the DNA sequence among individuals, can significantly alter the response to carcinogens like 7,10-dimethylbenz(a)anthracene. These genetic differences can affect the metabolism of the carcinogen, the efficiency of DNA repair, and the robustness of the immune response against nascent tumor cells.
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic and carcinogenic effects of polycyclic aromatic hydrocarbons (PAHs) such as DMBA. oncotarget.comnih.govnih.gov The metabolism of DMBA is largely dependent on the activation of AhR. nih.gov Allelic variants of the Ahr gene can modulate these effects. nih.gov For instance, studies in mice have shown that polymorphisms in the Ahr gene that lead to different ligand-binding affinities can result in differential susceptibility to DMBA-induced tumorigenesis. oncotarget.com Mice with high-affinity AhR alleles (Ahrb1) have been shown to be more susceptible to DMBA-induced skin and lung tumors compared to those with low-affinity alleles (Ahrd). oncotarget.com This is because high-affinity receptors are more readily activated by DMBA, leading to a greater induction of metabolic enzymes that can convert DMBA into its ultimate carcinogenic form.
The Major Histocompatibility Complex (MHC) , known as the Human Leukocyte Antigen (HLA) in humans, is a group of genes that encode for proteins found on the surface of cells that are essential for the adaptive immune system to recognize foreign molecules. mdpi.com The high level of polymorphism in MHC genes allows for a wide range of immune responses within a population. mdpi.com While DMBA is known to have immunomodulatory and immunosuppressive effects that can impair immunological surveillance against tumors, direct evidence from the available research specifically linking MHC gene polymorphisms to susceptibility to DMBA-induced carcinogenesis is limited. nih.gov However, the general role of MHC in presenting tumor-associated antigens to T-cells for destruction suggests that variations in MHC genes could theoretically influence the efficiency of the anti-tumor immune response following DMBA exposure.
Cytochrome P450 (CYP) gene variants are critical in determining individual susceptibility to DMBA-induced cancers. The CYP family of enzymes is involved in the metabolic activation of DMBA into its carcinogenic metabolites. nih.gov In particular, CYP1B1 has been identified as a key enzyme in the extrahepatic metabolism of DMBA. dtic.mil Studies using CYP1B1-null mice have demonstrated a significant resistance to DMBA-induced lymphomas, indicating that CYP1B1 is a critical determinant of susceptibility to the carcinogenic effects of DMBA. nih.govdtic.mil Wild-type mice expressing CYP1B1 showed a much higher incidence of lymphomas following DMBA administration compared to their CYP1B1-null counterparts. dtic.mil This highlights the importance of extrahepatic P450s in mediating the carcinogenicity of chemical carcinogens like DMBA. dtic.mil
| Genetic Factor | Influence on DMBA Carcinogenesis | Key Research Findings |
|---|---|---|
| Aryl hydrocarbon Receptor (AhR) Polymorphisms | Modulates the metabolic activation of DMBA. | High-affinity AhR alleles (Ahrb1) are associated with increased susceptibility to DMBA-induced tumors in mice compared to low-affinity alleles (Ahrd). oncotarget.com |
| Major Histocompatibility Complex (MHC) Genes | Theoretically influences immune surveillance against tumor cells. | DMBA has known immunosuppressive effects. nih.gov However, direct evidence linking specific MHC polymorphisms to DMBA susceptibility is not well-documented in the provided research. |
| Cytochrome P450 (CYP) Gene Variants (e.g., CYP1B1) | Crucial for the metabolic activation of DMBA to its ultimate carcinogenic form. | CYP1B1-null mice exhibit significant resistance to DMBA-induced lymphomas, underscoring the enzyme's critical role in DMBA carcinogenicity. nih.govdtic.mil |
Role of Co-Carcinogens and Tumor Promoters in this compound-Induced Tumorigenesis
The process of chemical carcinogenesis is often conceptualized as a multi-stage process, involving initiation and promotion. While DMBA can act as a complete carcinogen, its tumor-inducing effects are significantly enhanced in the presence of co-carcinogens and tumor promoters. These substances may not be carcinogenic on their own but can dramatically accelerate and amplify the development of tumors in cells that have been initiated by a carcinogen like DMBA.
A classic example of a tumor promoter used in experimental models with DMBA is 12-O-tetradecanoylphorbol-13-acetate (TPA) . nih.govnih.govnih.govelsevierpure.com In the two-stage model of skin carcinogenesis, a single application of DMBA (the initiator) is followed by repeated applications of TPA (the promoter). nih.govnih.gov This regimen leads to a greatly accelerated rate of tumor growth. nih.gov TPA is known to activate various signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and is often constitutively activated in DMBA/TPA-induced skin tumors. mdpi.com
Croton oil is another substance that has been used as a co-carcinogen or tumor promoter in conjunction with DMBA in animal studies of skin carcinogenesis. youtube.comnih.govnih.govresearchgate.net Similar to TPA, repeated application of croton oil after DMBA initiation enhances the development of skin papillomas and carcinomas. youtube.comnih.gov
| Co-Carcinogen/Tumor Promoter | Experimental Model | Observed Effect with DMBA |
|---|---|---|
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Two-stage skin carcinogenesis in mice and rats. nih.govnih.gov | Significantly enhances and accelerates the development of skin tumors initiated by DMBA. nih.gov It can activate signaling pathways like Wnt/β-catenin. mdpi.com |
| Croton Oil | Two-stage skin carcinogenesis in mice. youtube.comnih.govnih.gov | Promotes the formation of skin papillomas and carcinomas following initiation with DMBA. youtube.comnih.gov |
Dietary and Nutritional Modulators of this compound Effects (e.g., Omega-3 Fatty Acids, Phytochemicals)
Diet and nutrition play a significant role in modulating the carcinogenic effects of DMBA. Certain dietary components can influence metabolic pathways, inflammatory responses, and cellular defense mechanisms, thereby altering the susceptibility to tumor development.
Omega-3 and Omega-6 Fatty Acids have been shown to have opposing effects on DMBA-induced mammary tumorigenesis. mdpi.com Diets rich in omega-6 polyunsaturated fatty acids (PUFAs), such as linoleic acid found in corn oil and safflower oil, have been demonstrated to enhance mammary tumor development in animal models. mdpi.com In contrast, diets enriched with omega-3 PUFAs, found in fish oil and linseed oil, have a preventive effect on DMBA-induced mammary tumors. mdpi.com The incorporation of marine-type omega-3 PUFAs into cell membranes is thought to be less favorable for the development of DMBA-induced tumors. mdpi.com
Phytochemicals , which are bioactive compounds found in plants, have also been investigated for their chemopreventive potential against DMBA-induced carcinogenesis. For example, honokiol , a lignan (B3055560) isolated from Magnolia species, has shown chemopreventive effects against DMBA-induced mammary cancer in rats by ameliorating oxidative stress and inflammation. Similarly, quercetin , a flavonoid found in many fruits and vegetables, has been shown to exert a chemopreventive effect on DMBA and croton oil-induced skin cancer in mice by increasing antioxidant activities. nih.gov
| Dietary Modulator | Source | Effect on DMBA Carcinogenesis | Key Research Findings |
|---|---|---|---|
| Omega-6 Fatty Acids (e.g., Linoleic Acid) | Corn oil, Safflower oil. mdpi.com | Enhances mammary tumorigenesis. mdpi.com | Diets with high levels of corn oil or safflower oil showed a significant tumor-promoting effect in DMBA-treated mice. |
| Omega-3 Fatty Acids (e.g., EPA, DHA) | Fish oil, Linseed oil. mdpi.com | Inhibits mammary tumorigenesis. mdpi.com | Diets with fish oil or linseed oil had a significant preventive effect on DMBA-induced mammary tumors. Fish oil was also found to inhibit liver tumorigenesis. |
| Honokiol | Magnolia species. | Chemopreventive against mammary cancer. | Ameliorated DMBA-induced anomalies in liver marker enzymes, metabolizing enzymes, and oxidative stress markers in rats. |
| Quercetin | Fruits and vegetables. nih.gov | Chemopreventive against skin cancer. nih.gov | Reduced tumor size and the cumulative number of papillomas in mice treated with DMBA and croton oil by increasing antioxidant activities. nih.gov |
Hormonal Influences on this compound-Mediated Carcinogenesis
The hormonal environment of an individual can profoundly influence the development of cancers in hormone-responsive tissues, and this is particularly true for DMBA-induced mammary carcinogenesis. The carcinogenic action of DMBA in the mammary gland is highly dependent on the presence of ovarian hormones, particularly estrogen .
In animal models, ovariectomy can suppress the susceptibility to DMBA-induced mammary tumors, demonstrating the critical role of ovarian hormones. DMBA has been shown to exert estrogen-like effects and can modulate the expression of estrogen receptors (ERα and ERβ). The interaction between DMBA and estrogen signaling pathways is a key factor in the initiation and promotion of mammary tumors. For instance, DMBA can potentiate the effects of estradiol (B170435) on neuronal membranes in the hypothalamus, which is involved in the regulation of hormone secretion.
Furthermore, the administration of hormones can modulate the tumorigenic response to DMBA. For example, treatment with human chorionic gonadotropin (hCG), a placental hormone, has been shown to protect the mammary gland from DMBA-induced malignant transformation, likely by stimulating ovarian estrogen and progesterone (B1679170) synthesis, which in turn induces mammary gland differentiation. Conversely, the progestin Medroxyprogesterone Acetate (MPA) in combination with DMBA can induce short-latency, basal-like mammary tumors.
| Hormone/Hormonal Factor | Influence on DMBA Carcinogenesis | Key Research Findings |
|---|---|---|
| Estrogen | Essential for DMBA-induced mammary tumorigenesis. | Ovariectomy suppresses susceptibility to DMBA-induced mammary tumors. DMBA can modulate estrogen receptor signaling. |
| Human Chorionic Gonadotropin (hCG) | Protective against DMBA-induced mammary tumors. | hCG treatment, by stimulating ovarian hormone synthesis and subsequent mammary gland differentiation, can reduce the incidence of DMBA-induced adenocarcinomas. |
| Medroxyprogesterone Acetate (MPA) | Promotes the development of short-latency mammary tumors with DMBA. | The combination of MPA and DMBA leads to the rapid development of basal-like mammary tumors. |
Advanced Analytical Methodologies in 7,10 Dimethylbenz a Anthracene Research
Mass Spectrometry for 7,10-Dimethylbenz(a)anthracene Metabolite and DNA Adduct Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in DMBA research for the identification and quantification of its metabolites and DNA adducts. documentsdelivered.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of DMBA-DNA adducts. documentsdelivered.com This technique offers high sensitivity and selectivity, allowing for the detection and structural elucidation of these adducts in biological samples. documentsdelivered.com For instance, electrospray ionization (ESI) coupled with MS has been used to detect unstable DNA adducts, such as those formed by the reaction of DMBA metabolites with purine (B94841) N-7 positions. researchgate.net The analysis of DMBA-DNA adducts is crucial as their formation is a key initiating event in carcinogenesis.
Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for the analysis of the parent compound and its less polar metabolites. medicopublication.com The NIST Mass Spectral Database contains reference spectra for this compound, which can be used for its identification in various samples. medicopublication.com
In metabolomics studies of DMBA, mass spectrometry is often coupled with liquid chromatography (LC-MS) to separate and identify a wide range of metabolites. nih.gov This approach has been used to characterize the metabolites of DMBA produced by the fungus Cunninghamella elegans, where the major metabolites were identified as DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov
Chromatographic Techniques (e.g., HPLC, TLC, GC-MS) for this compound and Its Derivatives
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its various derivatives from complex biological and environmental matrices.
High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques in DMBA research. cellmolbiol.org It has been instrumental in the quantitative analysis of the in vitro metabolism of DMBA and its hydroxylated derivatives by rat liver microsomes. cellmolbiol.org HPLC has also been used to isolate and identify mutagenic metabolites of DMBA, with studies showing that DMBA-trans-3,4-diol is a major and highly mutagenic metabolite. nih.gov Furthermore, a simple HPLC method with diode-array detection has been developed for monitoring DMBA in different tissues of orally treated rats, such as the liver and kidney. semanticscholar.org
Thin-Layer Chromatography (TLC) is another valuable chromatographic technique, often used in conjunction with other methods. For example, ³²P-postlabeling followed by TLC is a sensitive method for the analysis of DMBA-DNA adducts formed both through metabolic activation and photo-irradiation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on the mass spectrum of the analyte. researchgate.net GC-MS has been applied to the analysis of polycyclic aromatic hydrocarbons, including DMBA, in various environmental samples. researchgate.net
Table 3: Application of Chromatographic Techniques in this compound Research
| Technique | Application | Key Findings | Reference |
| HPLC | Analysis of in vitro metabolism | Identified previously unrecognized metabolites like 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene. | cellmolbiol.org |
| HPLC | Isolation of mutagenic metabolites | DMBA-trans-3,4-diol was found to be a major and highly active mutagenic metabolite. | nih.gov |
| HPLC-DAD | Monitoring of DMBA in rat tissues | Developed a method to detect DMBA in liver and kidney. | semanticscholar.org |
| TLC | Analysis of DNA adducts | Used with ³²P-postlabeling to analyze light-induced DMBA-DNA adducts. | nih.gov |
| GC-MS | Identification of DMBA | Provides mass spectral data for the definitive identification of this compound. | researchgate.net |
Imaging Techniques for Visualizing this compound-Induced Cellular Lesions
Imaging techniques are crucial for visualizing the morphological and cellular changes induced by this compound, providing a spatial context to the molecular findings.
A fundamental and widely used technique is hematoxylin (B73222) and eosin (B541160) (H&E) staining of tissue sections. In studies of DMBA-induced mammary carcinogenesis, H&E staining has been used to observe the morphology of the mammary gland, revealing features such as the stacking of tumor cells to form substantial structures. nih.gov Similarly, in a study on pancreatic damage, H&E staining showed significant histological damage in the DMBA-treated group. researchgate.net
Immunofluorescence staining is a more specific technique that uses fluorescently labeled antibodies to detect the localization and abundance of specific proteins within cells and tissues. This method has been employed to localize and quantify proteins involved in the DNA damage response, such as γH2AX and phosphorylated ATM, in ovarian follicles exposed to DMBA. semanticscholar.org Confocal microscopy is often used in conjunction with immunofluorescence to obtain high-resolution, three-dimensional images of the stained tissues. cellmolbiol.org
More advanced imaging techniques like multiphoton microscopy are also being applied in cancer research. Multiphoton microscopy allows for deep tissue imaging with reduced photodamage, making it suitable for in vivo studies. nih.gov It can be used to monitor changes in cellular metabolism by imaging the autofluorescence of endogenous fluorophores like NADH and FAD. While not yet widely reported specifically for DMBA-induced lesions, this technique holds promise for non-invasively monitoring the metabolic changes that occur during carcinogenesis. Nonlinear optical microscopy has also been suggested as a potential tool to detect the early signs of cellular transformation during DMBA-induced carcinogenesis in the skin.
Comparative Investigations of 7,10 Dimethylbenz a Anthracene with Other Polycyclic Aromatic Hydrocarbons
Structure-Activity Relationships and Carcinogenic Potency Comparisons
The carcinogenicity of PAHs is not uniform across the class; it is highly dependent on the number and arrangement of benzene (B151609) rings, as well as the presence and position of substituents like methyl groups. sbfisica.org.br For instance, the addition of methyl groups to a PAH can significantly alter its carcinogenic potency. 7,12-Dimethylbenz[a]anthracene (DMBA) is a prime example of a methylated PAH with potent carcinogenic activity, widely used as a model compound for inducing cancer in laboratory animals. researchgate.net
The position of methyl groups on the benz[a]anthracene skeleton is crucial in determining carcinogenic strength. While 7-methylbenz[a]anthracene (B135024) is a potent carcinogen, other monomethylated derivatives show varied activity. oup.com The disubstituted 7,12-DMBA is one of the most powerful skin carcinogens known. oup.com In contrast, the parent compound, benz[a]anthracene, exhibits weaker carcinogenic potential. nih.gov This highlights the profound influence of alkylation on the biological activity of PAHs. oup.com
Table 1: Comparative Carcinogenic Potency of Selected Polycyclic Aromatic Hydrocarbons
| Compound | Carcinogenic Potency Classification | Key Structural Features |
|---|---|---|
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Potent Carcinogen researchgate.netresearchgate.net | Methylated, contains a bay region |
| Benzo[a]pyrene | Potent Carcinogen researchgate.net | Contains a bay region |
| Benz[a]anthracene | Weaker Carcinogen nih.gov | Parent, non-methylated structure |
| 7-Methylbenz[a]anthracene | Potent Carcinogen oup.com | Monomethylated |
| Anthracene | Non-carcinogenic to weakly carcinogenic nih.gov | Linear three-ring structure |
Shared and Divergent Mechanisms of Action Among Polycyclic Aromatic Hydrocarbons
The mechanisms through which PAHs exert their carcinogenic effects share common pathways, yet also exhibit significant divergences. A central shared mechanism is the metabolic activation by cytochrome P450 enzymes. researchgate.net This process converts the parent PAH into highly reactive metabolites, such as diol epoxides, which can covalently bind to DNA to form DNA adducts. researchgate.netd-nb.info The formation of these adducts is a critical step in the initiation of carcinogenesis. medicopublication.comnih.gov For DMBA, the ultimate carcinogenic metabolite is believed to be the trans-3,4-dihydrodiol-1,2-epoxide. medicopublication.com
Another shared pathway involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.govwikipedia.org Many PAHs, including DMBA, can bind to and activate the AhR, leading to the induction of genes involved in xenobiotic metabolism, such as CYP1A1. nih.govoup.com While this is an adaptive response to metabolize and eliminate foreign compounds, it is also the same process that can generate carcinogenic metabolites. nih.gov The number of aromatic rings in a PAH molecule can correlate with its ability to activate the AhR. nih.govnih.gov
Despite these shared mechanisms, there are also divergent pathways. For instance, the specific DNA adducts formed can vary between different PAHs. While many PAHs with a "bay" region, like benzo[a]pyrene, preferentially bind to guanine (B1146940) nucleotides, others with "fjord" regions tend to bind to adenine. d-nb.info The metabolic profile of DMBA is complex, leading to a variety of metabolites with differing toxicities. medicopublication.com Furthermore, some PAHs may also activate other nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR), which is more commonly activated by smaller, non-carcinogenic PAHs. nih.gov The balance between different metabolic activation and detoxification pathways, mediated by enzymes like microsomal epoxide hydrolase and NAD(P)H:quinone oxidoreductase 1, can also differ among PAHs and influence their ultimate carcinogenic outcome. oup.comsemanticscholar.orgoup.com
Table 2: Mechanistic Comparison of Selected Polycyclic Aromatic Hydrocarbons
| Mechanism | 7,12-Dimethylbenz[a]anthracene (DMBA) | Benzo[a]pyrene | Anthracene |
|---|---|---|---|
| Metabolic Activation | Metabolized by cytochrome P450 enzymes to form diol epoxides. researchgate.net | Metabolized by cytochrome P450 enzymes to form diol epoxides. researchgate.net | Metabolized, but to a lesser extent and to less reactive intermediates. nih.gov |
| Aryl Hydrocarbon Receptor (AhR) Activation | Potent AhR activator. researchgate.net | Potent AhR activator. wikipedia.org | Weak or no AhR activation. nih.gov |
| DNA Adduct Formation | Forms adducts primarily through its diol-epoxide metabolite. nih.gov | Forms characteristic DNA adducts via its bay-region diol-epoxide. d-nb.info | Significantly lower potential for DNA adduct formation. nih.gov |
Future Directions and Emerging Research Avenues in 7,10 Dimethylbenz a Anthracene Research
Development of Novel Experimental Models (e.g., Advanced Organoid Systems, Microfluidic Platforms)
Traditional two-dimensional (2D) cell cultures and animal models have been foundational in DMBA research, providing crucial insights into its carcinogenic mechanisms. scielo.br However, these models have limitations in fully replicating the complexity of human tissues. The future of DMBA research lies in the adoption of more sophisticated, human-relevant models like organoids and microfluidic "organ-on-a-chip" platforms.
Advanced Organoid Systems: Organoids are three-dimensional (3D) cellular structures derived from stem cells that self-organize to mimic the architecture and function of native organs. nih.govnih.gov These "mini-organs" offer a more accurate representation of in vivo physiology compared to 2D cell lines. nih.gov Researchers are now using mammary organoids to study DMBA-induced carcinogenesis, allowing for the investigation of genetic and histological changes in a controlled, ex vivo environment that more closely resembles the actual tissue. nih.gov Organoid models derived from various tissues, such as the liver, lung, and intestine, can be used to study the metabolism, toxicity, and tissue-specific effects of DMBA. This technology holds immense promise for modeling disease progression and screening potential therapeutic and chemopreventive agents. nih.gov
Microfluidic Platforms: "Organ-on-a-chip" technology combines cell culture with microfluidic systems to create devices that simulate the physiological functions of organs and organ systems. mdpi.comfrontiersin.org These platforms allow for the precise control of the cellular microenvironment and the study of interactions between different organ systems, such as liver-kidney or intestine-liver models. mdpi.com This is particularly relevant for DMBA research, as it enables the study of its metabolism in the liver and subsequent effects on a target organ like the mammary gland. researchgate.net Microfluidic devices provide a high-throughput platform for screening the toxicity and efficacy of compounds, requiring smaller sample volumes and offering real-time analysis. nih.gov The integration of organoids into these microfluidic systems, creating "organoid-on-a-chip" models, further enhances their predictive power for drug discovery and toxicology studies. nih.gov
Exploration of Chemopreventive Strategies Based on 7,10-Dimethylbenz(a)anthracene Mechanisms
Chemoprevention, the use of natural or synthetic agents to block, reverse, or delay carcinogenesis, is a key strategy against DMBA-induced tumors. frontiersin.org Future research is focused on identifying novel chemopreventive agents and elucidating their mechanisms of action, which are directly tied to the pathways DMBA disrupts.
DMBA exerts its carcinogenic effect after metabolic activation into reactive intermediates that form DNA adducts, leading to mutations and oxidative stress. researchgate.nettandfonline.com Key mechanisms for chemoprevention therefore include:
Induction of Detoxifying Enzymes: Many chemopreventive agents work by inducing Phase II detoxification enzymes, such as glutathione (B108866) S-transferase and quinone reductase, which help neutralize the reactive metabolites of DMBA before they can damage DNA. tandfonline.comtandfonline.com
Antioxidant and Anti-inflammatory Action: DMBA induces significant oxidative stress and inflammation. frontiersin.orgnih.gov Natural compounds with antioxidant properties, such as resveratrol (B1683913), honokiol, and usnic acid, have shown the ability to scavenge free radicals and suppress inflammatory pathways like NF-κB and cyclooxygenase-2 (COX-2), thereby inhibiting tumor development. frontiersin.orgnih.govnih.gov
Modulation of Cell Signaling Pathways: DMBA-induced carcinogenesis involves the alteration of critical cell signaling pathways that control proliferation and survival. researchgate.net Chemopreventive agents can target these pathways. For example, resveratrol has been shown to suppress the activation of NF-κB and the expression of matrix metalloprotease-9, both of which are involved in tumor progression. nih.gov
A variety of compounds have been investigated for their chemopreventive potential against DMBA-induced carcinogenesis.
| Agent/Strategy | Investigated Effect |
| Phytochemicals | |
| Resveratrol | Suppressed tumor incidence and multiplicity by down-regulating NF-κB, COX-2, and MMP-9. nih.gov |
| Honokiol | Ameliorated oxidative stress and inflammation. frontiersin.org |
| Usnic Acid | Inhibited oxidative stress, inflammation, and cell proliferation. nih.gov |
| Isothiocyanates (e.g., Benzyl isothiocyanate) | Demonstrated a significant inhibitory effect on the development of carcinomas. joralres.com |
| Epigallocatechin-3-gallate (EGCG) | Delayed the onset of tumorigenesis and reduced tumor invasiveness. nih.gov |
| Micronutrients | |
| Selenium and Vitamin E | Inhibit lipid peroxidation and tumorigenesis. min-saude.pt |
| Combined Micronutrients (Selenium, Magnesium, Ascorbic Acid, Retinyl Acetate) | Showed a synergistic effect in reducing tumor incidence. min-saude.ptnih.gov |
| Fatty Acids | |
| Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) | Decreased tumor incidence. nih.gov |
| Other Synthetic/Natural Agents | |
| 1,2-Dithiole-3-thione and Ethoxyquin | Effectively inhibited tumorigenesis, correlated with the induction of Phase II enzymes. tandfonline.com |
| Palmitoylethanolamide (PEA) | Showed in vivo chemoprotective activity, reducing tumor area and volume. acs.org |
| Mangan-Desferrioxamine and Verapamil | Caused significant decreases in tumor incidence, multiplicity, and size. nih.gov |
Future exploration will likely focus on synergistic combinations of these agents and the use of advanced models, like organoids, to screen for new and more effective chemopreventive compounds. min-saude.ptnih.gov
Application of Artificial Intelligence and Machine Learning in Predicting this compound Interactions and Outcomes
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing toxicology and cancer research. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. For a compound like DMBA, which belongs to the large class of polycyclic aromatic hydrocarbons (PAHs), ML models can be trained to predict carcinogenicity, toxicity, and bio-accessibility based on chemical structure and properties. nih.govmdpi.com
Researchers are developing ML algorithms, such as random forest and support vector machines, to predict the toxicity of chemical compounds. nih.govmdpi.com These models can be trained on existing toxicological data for various PAHs to predict the potential risks associated with DMBA and its metabolites. jomh.orgresearchgate.net This approach can significantly accelerate the hazard identification process, reduce reliance on animal testing, and help prioritize chemicals for further investigation. mdpi.com
Interdisciplinary Approaches to Deeper Understanding of this compound Carcinogenesis
The complexity of carcinogenesis necessitates a move away from siloed research toward more integrated, interdisciplinary approaches. A "systems biology" approach, which combines experimental data with computational modeling, is crucial for unraveling the intricate network of interactions that lead to cancer. uci.eduprnewswire.com
This approach involves integrating multiple layers of biological information—from the genome (genomics) and transcriptome (gene expression) to the proteome (proteins) and metabolome (metabolites)—to build a holistic model of the carcinogenic process. researchgate.net For DMBA research, this means:
Combining 'Omics' Data: Analyzing how DMBA exposure alters gene expression, protein levels, and metabolic pathways simultaneously in both tumor cells and the surrounding host tissue. prnewswire.com
Computational Modeling: Using the integrated 'omics' data to create computational models that can simulate the process of carcinogenesis and predict how the system will respond to different interventions, such as a chemopreventive agent.
Cross-Disciplinary Collaboration: Fostering collaborations between cancer biologists, toxicologists, chemists, bioengineers (developing models like organoids), and computational scientists/bioinformaticians (analyzing the data).
By studying cancer as a complex system, researchers can identify critical nodes and pathways that are dysregulated by DMBA and discover novel targets for prevention and therapy. prnewswire.com This holistic perspective is essential for translating basic research findings into effective clinical applications.
Q & A
Q. What experimental protocols are recommended for inducing mammary tumors in rodent models using DMBA?
DMBA is administered via oral gavage or intraperitoneal injection in rodents. A common protocol involves a single dose of 50–100 mg/kg body weight in prepubescent female Sprague-Dawley rats to induce mammary adenocarcinoma within 10–14 weeks . Critical parameters include:
- Timing : Administration at 50–55 days post-birth maximizes tumor incidence due to heightened mammary gland susceptibility.
- Vehicle : Use corn oil or sesame oil as solvents to ensure solubility and controlled absorption.
- Monitoring : Palpate mammary glands weekly post-administration; histopathology confirms tumor classification (e.g., adenocarcinomas vs. benign lesions) .
Q. What safety measures are essential when handling DMBA in laboratory settings?
DMBA is a skin-permeant carcinogen and requires stringent controls:
- Engineering Controls : Class I, Type B biological safety hoods for weighing/mixing; HEPA-filtered vacuums for cleanup to prevent airborne dispersion .
- PPE : Wear gloves (Polyvinyl Alcohol or Viton®) and disposable Tyvek® suits to minimize dermal exposure .
- Decontamination : Avoid dry sweeping; use wet methods or 10% sodium hypochlorite for surface decontamination .
Q. How does DMBA interact with DNA to initiate carcinogenesis?
DMBA undergoes cytochrome P450-mediated metabolism (e.g., CYP1B1) to form reactive diol epoxides (e.g., DMBA-3,4-diol-1,2-epoxide), which covalently bind to adenine and guanine residues, forming DNA adducts. These adducts disrupt replication fidelity, leading to mutations in oncogenes (e.g., Hras) . Key methods to study this include:
- Fluorescence Spectroscopy : Quantifies DNA-adduct formation in vitro .
- HPLC : Separates and identifies adducts (e.g., 5-methylchrysene-1,2-diol-3,4-epoxide-DNA adducts) .
Advanced Research Questions
Q. How do metabolic inducers or inhibitors modulate DMBA’s carcinogenicity?
Pretreatment with enzyme inducers (e.g., 3-methylcholanthrene) accelerates DMBA metabolism, increasing hydroxylated derivatives and DNA-binding potency. Conversely, inhibitors like ellagic acid reduce DMBA-DNA adduct formation by competing for metabolic activation sites . Methodological approaches include:
Q. What mechanisms explain DMBA’s organ-specific toxicity, particularly in ovaries and mammary glands?
DMBA targets tissues with high aryl hydrocarbon receptor (AHR) expression. In ovaries, it accelerates primordial follicle depletion via oxidative stress (e.g., reduced TRP53 and SOD dysregulation) . In mammary glands, AHR activation upregulates pro-carcinogenic pathways (e.g., Wnt/β-catenin). Advanced models include:
Q. How can researchers reconcile contradictions in DMBA-induced DNA damage responses across studies?
Discrepancies arise from variations in metabolic competence (e.g., species-specific CYP isoforms) and experimental endpoints:
- Oxidative vs. Adduct-Driven Damage : DMBA generates both ROS (e.g., superoxide) and stable DNA adducts. Use Comet assays with specific repair enzymes (e.g., Fpg for oxidative lesions) to differentiate mechanisms .
- Time-Course Analyses : Acute exposure may show transient γH2AX foci (DNA damage markers), while chronic models reveal persistent adducts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
